

DMHBO+ Chili Aptamer Labeling: A Detailed Guide for RNA Visualization

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Compound of Interest

Compound Name: DMHBO+
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Introduction

The visualization of RNA in vitro and in living cells is crucial for understanding its diverse roles in biological processes. The Chili RNA aptamer, in conjunction with the fluorophore **DMHBO+**, offers a robust and versatile system for labeling and imaging RNA. This fluorogen-activating aptamer (FLAP) system is characterized by a significant enhancement in fluorescence upon binding, a large Stokes shift, and high binding affinity, making it an excellent tool for various applications, including FRET-based assays. This document provides a detailed protocol for labeling RNA with the **DMHBO+** Chili aptamer system, along with key performance data and a visualization of the underlying mechanism.

The Chili aptamer is a 52-nucleotide RNA sequence engineered to bind specifically to derivatives of the 4-hydroxybenzylidene imidazolone (HBI) chromophore.[1][2] When the cationic fluorophore **DMHBO+** binds to the Chili aptamer, it undergoes a significant increase in fluorescence, emitting a strong red signal.[3] This activation is based on an excited state proton transfer (ESPT) mechanism, which contributes to the remarkably large Stokes shift of 136 nm.

[4][5] The high affinity of the interaction, with a dissociation constant (K_d) in the low nanomolar range, ensures efficient labeling at low concentrations.[4][6]

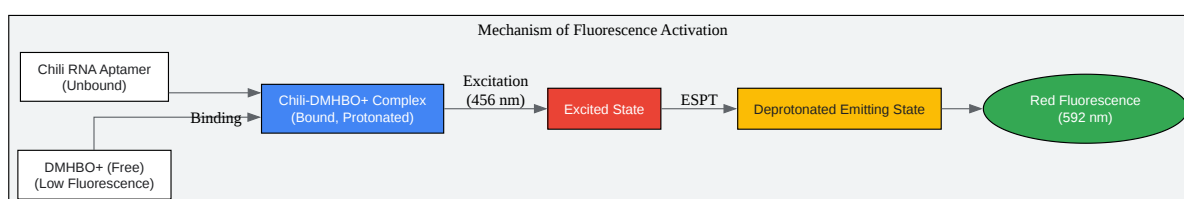
Quantitative Data Summary

The photophysical properties of the **DMHBO+**-Chili aptamer complex make it a highly effective tool for RNA visualization. The key quantitative data are summarized in the table below for easy comparison.

Parameter	Value	Reference
Dissociation Constant (K_d)	12 nM	[4][6]
Excitation Maximum (λ_{ex})	456 nm	[4][6]
Emission Maximum (λ_{em})	592 nm	[4][6]
Stokes Shift	136 nm	[4]
Quantum Yield (Φ)	0.1	[4]

Signaling Pathway and Experimental Workflow

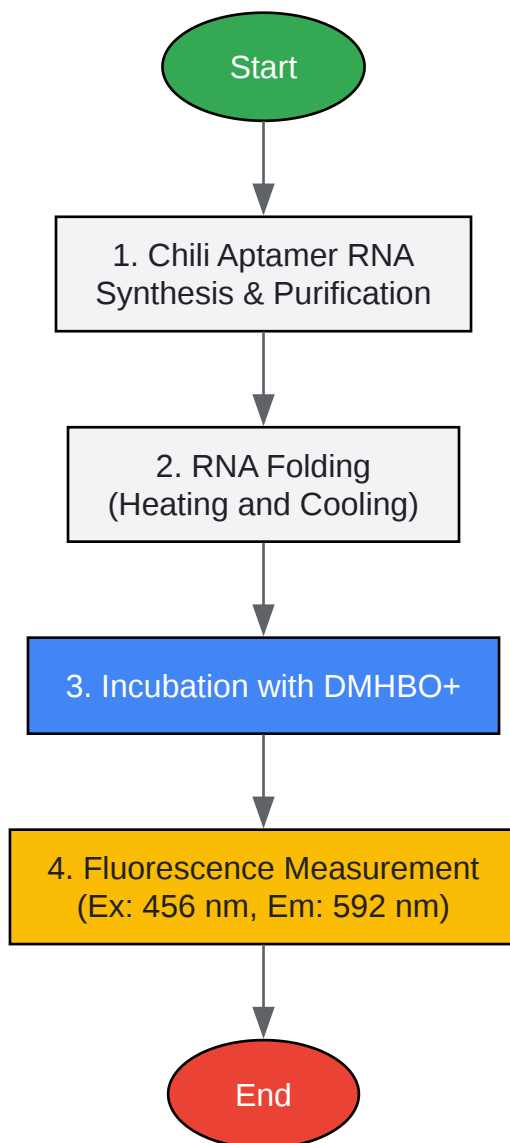
The fluorescence of the **DMHBO+** Chili aptamer system is activated upon binding. The Chili aptamer selectively binds to the protonated phenol form of **DMHBO+**. [2] This interaction facilitates an excited-state proton transfer, leading to the highly Stokes-shifted red fluorescence emission. [3][5]



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Caption: Mechanism of **DMHBO+** Chili aptamer fluorescence activation.

The general workflow for labeling RNA with the **DMHBO+** Chili aptamer involves preparing the RNA, folding it into its active conformation, and then incubating it with the **DMHBO+** dye.



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Caption: Experimental workflow for Chili aptamer labeling.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, folding, and labeling of RNA with the **DMHBO+** Chili aptamer system.

Protocol 1: Chili Aptamer RNA Synthesis and Purification

The 52-nucleotide Chili RNA aptamer can be prepared by in vitro transcription using T7 RNA polymerase from a synthetic DNA template.[1]

Materials:

- Synthetic DNA template encoding the Chili aptamer with a T7 promoter
- T7 RNA Polymerase
- Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
- Transcription buffer
- DNase I
- Denaturing polyacrylamide gel (e.g., 10-15%)
- Urea
- Gel extraction buffer
- Ethanol

Procedure:

- Assemble the in vitro transcription reaction according to the T7 RNA polymerase manufacturer's instructions.
- Incubate the reaction at 37°C for 2-4 hours.
- Add DNase I to the reaction and incubate for an additional 15-30 minutes to digest the DNA template.

- Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
- Excise the RNA band from the gel and elute the RNA using a gel extraction buffer.
- Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.
- Determine the RNA concentration by measuring the UV absorbance at 260 nm.

Protocol 2: RNA Folding

Proper folding of the Chili aptamer is essential for its high-affinity binding to **DMHBO+**.

Materials:

- Purified Chili aptamer RNA
- Folding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl)[1][3]
- MgCl₂ solution

Procedure:

- Dilute the purified RNA to the desired concentration in the folding buffer.
- Heat the RNA solution to 95°C for 3 minutes.[1]
- Allow the RNA to cool to room temperature (approximately 20°C) over 20 minutes.[1]
- Add MgCl₂ to a final concentration of 5 mM.[1][3]
- The folded RNA is now ready for use.

Protocol 3: DMHBO+ Labeling and Fluorescence Measurement

This protocol describes the final step of labeling the folded Chili aptamer with **DMHBO+** and measuring the resulting fluorescence.

Materials:

- Folded Chili aptamer RNA
- **DMHBO+** stock solution (e.g., in DMSO)
- Binding buffer (40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂)[1][3][7]
- Fluorometer or fluorescence plate reader

Procedure:

- In a suitable microplate or cuvette, combine the folded Chili aptamer RNA and **DMHBO+** in the binding buffer. A typical final concentration is 0.5 μM for both the RNA and the dye.[1]
- Incubate the mixture at room temperature for at least 3 minutes to allow for complex formation.[1][7] For fluorescence titration experiments to determine K_d, an overnight incubation at 4°C may be used.[1]
- Measure the fluorescence using a fluorometer. Set the excitation wavelength to 456 nm and the emission wavelength to 592 nm.[4]
- As a control, measure the fluorescence of **DMHBO+** in the binding buffer without the Chili aptamer to determine the background fluorescence.
- Subtract the background fluorescence from the sample reading to obtain the net fluorescence of the Chili-**DMHBO+** complex.

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